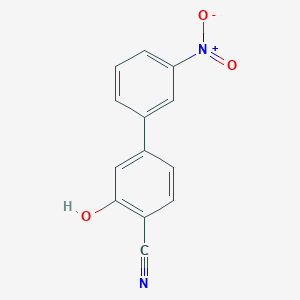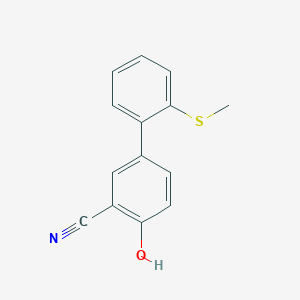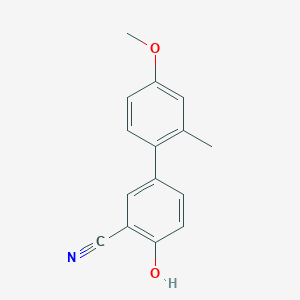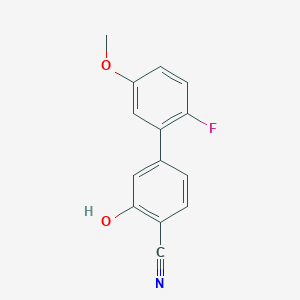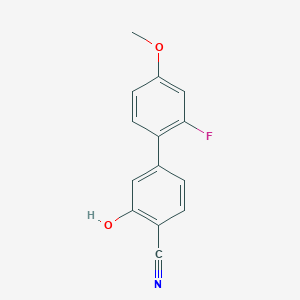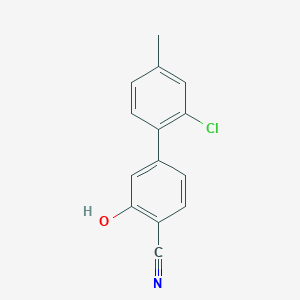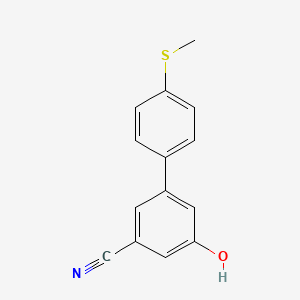
3-Cyano-5-(4-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-CN-5-MTP) is an organic compound that is primarily used in the synthesis of various compounds and materials. It has a wide range of applications in scientific research and laboratory experiments, as well as in the production of pharmaceuticals, cosmetics, and other products. 3-CN-5-MTP has been found to have beneficial biochemical and physiological effects, and has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds and materials.
Wirkmechanismus
3-Cyano-5-(4-methylthiophenyl)phenol, 95% acts as a catalyst in the synthesis of various compounds and materials. It is believed to work by forming a complex with the reactants, which then facilitates the reaction. The complex formed is believed to be stabilized by the presence of the 3-Cyano-5-(4-methylthiophenyl)phenol, 95%, which allows the reactants to interact more readily and efficiently.
Biochemical and Physiological Effects
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to have beneficial biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and has been found to be effective in the prevention of oxidative damage. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to possess anti-cancer properties, and has been used in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from many suppliers. Additionally, it is a relatively safe compound to use, and has been found to be non-toxic. However, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% does have some limitations when used in laboratory experiments. It is not very stable, and can degrade over time. Additionally, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% in scientific research and laboratory experiments. It could be used in the development of new pharmaceuticals and cosmetics, or in the synthesis of new compounds and materials. Additionally, it could be used in the development of new catalysts, or in the production of new organic derivatives. Finally, it could be used in the development of new methods of drug delivery, or in the development of new methods of cancer treatment.
Synthesemethoden
3-Cyano-5-(4-methylthiophenyl)phenol, 95% is synthesized through the use of a two-step reaction. The first step involves the reaction of 4-methylthiophenol (4-MTP) with anhydrous hydrogen cyanide in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95%). The second step involves the reaction of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% with anhydrous hydrogen chloride in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol hydrochloride, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95% HCl).
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of compounds and materials, including pharmaceuticals and cosmetics. It has also been used in the synthesis of polymers and other materials, as well as in the production of organic catalysts. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been used in the synthesis of a variety of organic derivatives, such as nitriles and amines.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRCJGRKJNYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

